5-Bromo-1-methyl-1H-1,2,4-triazole

Description

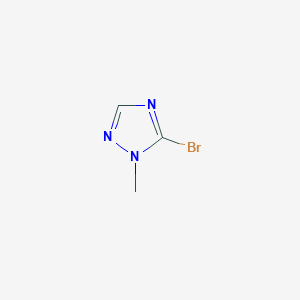

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLIOXAULQKGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168193 | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-72-4 | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-1,2,4-triazole (CAS: 16681-72-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-1,2,4-triazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its triazole core is a key pharmacophore found in numerous antifungal, antiviral, and anticancer agents. The presence of a bromine atom at the 5-position provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16681-72-4 | [2] |

| Molecular Formula | C₃H₄BrN₃ | [2] |

| Molecular Weight | 161.99 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 256 °C | |

| Flash Point | 109 °C | |

| Density | 1.93 g/cm³ | |

| SMILES | Cn1ncnc1Br | [2] |

| InChI | 1S/C3H4BrN3/c1-7-3(4)5-2-6-7/h2H,1H3 | [2] |

| InChIKey | ZYLIOXAULQKGII-UHFFFAOYSA-N | [2] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the triazole ring (C-H).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the methyl carbon, the two carbon atoms in the triazole ring, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronegativity.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H, C=N, and N-N stretching vibrations within the triazole ring. A C-Br stretching vibration would be expected in the lower frequency region (around 533 cm⁻¹).[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of 1-methyl-1H-1,2,4-triazole. A general procedure involves lithiation followed by electrophilic bromination.[1]

Experimental Protocol: Synthesis via Bromination of 1-methyl-1H-1,2,4-triazole[1]

Materials:

-

1-methyl-1H-1,2,4-triazole

-

n-Butyllithium (n-BuLi)

-

Dibromomethane (CH₂Br₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 1-methyl-1H-1,2,4-triazole in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for a specified period to ensure complete lithiation.

-

Add dibromomethane to the reaction mixture as the bromine source.

-

Allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

Note: This is a generalized protocol and specific reaction conditions such as stoichiometry, reaction times, and purification methods may need to be optimized.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the ability to introduce diverse substituents at the 5-position via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Role as a Building Block for Enzyme Inhibitors

This compound has been utilized in the synthesis of potent enzyme inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2) and HIV protease, both of which are significant targets in cancer and antiviral therapy, respectively.[4][5]

The general workflow for utilizing this compound in the synthesis of such inhibitors often involves a Negishi or Suzuki cross-coupling reaction.

Experimental Protocol: General Procedure for Negishi Coupling[5]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi)

-

Zinc chloride (ZnCl₂) solution in THF

-

Aryl or heteroaryl halide (coupling partner)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium to the solution and stir for 1 hour at -78 °C to form the lithiated intermediate.

-

Add a solution of zinc chloride in THF to the reaction mixture and stir to form the organozinc reagent.

-

To this mixture, add the aryl or heteroaryl halide coupling partner and the palladium catalyst.

-

Allow the reaction to warm to room temperature and then heat to a specified temperature for a set duration to drive the coupling reaction to completion.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product using chromatography to obtain the desired coupled product.

Visualizations

Synthetic Pathway Workflow

The following diagram illustrates a typical synthetic workflow starting from 1-methyl-1H-1,2,4-triazole to produce this compound, which then serves as a key intermediate for further functionalization.

Caption: Synthetic route from the starting material to functionalized, bioactive molecules.

Logical Relationship in Drug Discovery

This diagram outlines the logical progression from the core chemical scaffold to its application in targeting diseases.

Caption: The iterative process of drug discovery utilizing the core scaffold.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as Acute Toxicity, Oral, Category 4.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its utility in the construction of enzyme inhibitors highlights its importance for researchers and scientists in medicinal chemistry. The synthetic protocols and conceptual workflows provided in this guide offer a framework for the effective utilization of this compound in the development of novel therapeutic agents. Further research into the direct biological activities of this compound and its simpler derivatives may unveil new pharmacological applications.

References

- 1. 5-Sulfamoyl-1H-1,2,4-triazole-3-carboxylic acid|CAS 313963-93-8 [benchchem.com]

- 2. This compound AldrichCPR 16681-72-4 [sigmaaldrich.com]

- 3. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]

- 4. US11352329B2 - HIV protease inhibitors - Google Patents [patents.google.com]

- 5. KR20230012582A - Azetidine cyclic urea - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-1-methyl-1H-1,2,4-triazole (CAS No: 16681-72-4) is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its triazole core is a key feature in numerous pharmacologically active agents. This document provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and relevant workflow visualizations to support research and development activities.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 16681-72-4 | [1][2] |

| Molecular Formula | C₃H₄BrN₃ | [1][2] |

| Molecular Weight | 161.99 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 256 °C | [1] |

| Flash Point | 109 °C | [1] |

| Density | 1.93 g/cm³ | [1] |

| pKa (Predicted) | 0.98 ± 0.10 | [1] |

| Storage Conditions | Room Temperature, Keep in dark place, Sealed in dry | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of triazole compounds are essential for reproducible research.

Synthesis Protocol: Bromination of a 1-Substituted-1H-1,2,4-triazole

The following is a representative procedure for the bromination of a triazole ring, adapted from established methods for similar compounds.[3]

-

Suspension: Suspend the starting material, 1-methyl-1H-1,2,4-triazole (1 equivalent), in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (2 equivalents) and a catalytic amount of benzoyl peroxide (0.1 equivalents) to the suspension.

-

Reaction: Heat the solution to reflux for 12 hours. The reaction should be monitored by an appropriate method like Thin Layer Chromatography (TLC).

-

Work-up: After cooling, filter the mixture through Celite to remove any solid byproducts, washing the solids with warm CCl₄.

-

Purification: Remove the solvent from the filtrate in vacuo. Purify the resulting residue by column chromatography on silica gel to yield the final product, this compound.[3]

Characterization Protocols

NMR is used to elucidate the structure of the compound.

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Analysis: The chemical shifts (δ), multiplicity, and integration of the peaks are analyzed to confirm the presence of the methyl group, the triazole ring proton, and the effects of the bromine substituent on the carbon skeleton.[3][4]

LC-MS is employed to confirm the molecular weight and purity of the compound. A general method for 1,2,4-triazole derivatives is as follows.[5]

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[5]

-

Column: A C18 column is typically suitable for separation.[5]

-

Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be used.[5]

-

Ionization: Operate the ESI source in positive polarity.

-

Detection: Set the mass spectrometer to scan a relevant m/z range to detect the molecular ion peak [M+H]⁺, which would be approximately 162.99 for the target compound. Fragmentation patterns can be analyzed to further confirm the structure.[5]

References

5-Bromo-1-methyl-1H-1,2,4-triazole molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, nomenclature, physicochemical properties, and a representative synthetic protocol for 5-Bromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The molecule consists of a five-membered 1,2,4-triazole ring, which is substituted with a bromine atom at the 5-position and a methyl group at the 1-position of the nitrogen atom.

The molecular formula for this compound is C₃H₄BrN₃. The structure is represented by the SMILES string Cn1ncnc1Br.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Weight | 161.99 g/mol | [1] |

| CAS Number | 16681-72-4 | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 256 °C | [2] |

| Density | 1.93 g/cm³ | [2] |

| Flash Point | 109 °C | [2] |

| pKa (Predicted) | 0.98 ± 0.10 | [2] |

Experimental Protocol: Synthesis

A plausible synthetic route for this compound involves the direct bromination of 1-methyl-1H-1,2,4-triazole. While a specific protocol for this exact transformation is not detailed in the provided search results, a general procedure for the bromination of related 1-aryl-1H-1,2,4-triazoles can be adapted. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

General Bromination Procedure:

To a solution of 1-methyl-1H-1,2,4-triazole in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), N-bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of benzoyl peroxide are added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

It is important to note that the reaction conditions, including solvent, temperature, and reaction time, may require optimization for this specific substrate.

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram generated using the Graphviz DOT language.

References

Spectral Analysis of 5-Bromo-1-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the heterocyclic compound 5-Bromo-1-methyl-1H-1,2,4-triazole. Due to the limited availability of direct experimental spectra in public databases, this paper focuses on predicted spectral characteristics based on its chemical structure and data from related analogs. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Core Spectral Data Summary

The following tables summarize the anticipated quantitative data for this compound based on its molecular structure and known spectral properties of similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~3.8 - 4.0 | Singlet (s) | N-CH₃ |

| ¹H | ~7.8 - 8.2 | Singlet (s) | C³-H |

| ¹³C | ~35 - 40 | - | N-CH₃ |

| ¹³C | ~140 - 145 | - | C³ |

| ¹³C | ~148 - 152 | - | C⁵ (C-Br) |

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3100 - 3150 | Medium | C-H stretch (aromatic) |

| ~2950 - 3000 | Medium | C-H stretch (aliphatic, CH₃) |

| ~1500 - 1550 | Medium-Strong | C=N stretching |

| ~1450 - 1500 | Medium-Strong | N-N stretching in triazole ring |

| ~1250 - 1300 | Medium | C-N stretching |

| ~1000 - 1100 | Strong | Ring skeletal vibrations |

| ~600 - 700 | Strong | C-Br stretch |

Table 3: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 161 | Corresponding to C₃H₄⁷⁹BrN₃ |

| [M+2]⁺ | 163 | Corresponding to C₃H₄⁸¹BrN₃, approximately equal in intensity to [M]⁺ due to the natural isotopic abundance of Bromine.[1][2][3] |

| [M-CH₃]⁺ | 146/148 | Loss of the methyl group. |

| [M-Br]⁺ | 82 | Loss of the bromine atom. |

| [C₂H₃N₃]⁺ | 81 | Fragment corresponding to the methyl-triazole ring after bromine loss. |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for heterocyclic and brominated compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz instrument.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Employ a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[5] Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).[6]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.[7]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The resulting spectrum provides a molecular fingerprint of the sample.[6][7]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. For a brominated compound, ESI can be effective.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, is suitable.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) is expected for any fragment containing a single bromine atom.[1][2]

-

Perform fragmentation analysis (MS/MS) on the molecular ion peak to obtain structural information from the resulting fragment ions.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to confirm the molecular weight and deduce the structure of the compound. The isotopic pattern for bromine is a key diagnostic feature.[1]

Visualized Workflows

The following diagrams illustrate the logical workflows for spectral data acquisition and analysis.

Caption: General workflow for spectral data acquisition and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rtilab.com [rtilab.com]

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazole Derivatives from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the pharmacological activity of a wide array of therapeutic agents. Its prevalence in antifungal, antiviral, anticancer, and anti-inflammatory drugs underscores the importance of efficient and versatile synthetic routes to its derivatives. This technical guide provides a comprehensive overview of core methodologies for the synthesis of 1,2,4-triazole derivatives, with a particular focus on pathways originating from primary amines and their accessible derivatives such as amides, imides, and amidines. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows are presented to aid researchers in the practical application of these synthetic strategies.

Core Synthetic Strategies

The synthesis of the 1,2,4-triazole ring can be broadly categorized into classical condensation reactions and modern catalyzed or multi-component approaches. While primary amines are the fundamental building blocks, they are often transformed into more reactive intermediates like amides, imides, or amidines prior to the triazole ring formation.

The Pellizzari Reaction: Condensation of Amides and Acylhydrazides

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[1][2] While a classic and straightforward method, it often requires harsh reaction conditions and can lead to low yields, particularly with unsymmetrical substrates.[2][3] The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields.[2]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide, followed by cyclization and dehydration to form the stable 1,2,4-triazole ring.

Caption: Generalized mechanism of the Pellizzari reaction.

Quantitative Data:

The following table summarizes the yields of 3,5-disubstituted-1,2,4-triazoles prepared via the Pellizzari reaction under varying conditions.

| R1 | R2 | Conditions | Yield (%) | Reference |

| Phenyl | Phenyl | Neat, 220-250°C, 2-4 h | Moderate-Good | [4] |

| Phenyl | Phenyl | Microwave, 150°C, 2 h | Good | |

| Various Aryl | Various Aryl | Microwave, 150°C, 2 h | 65-72 |

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

-

Materials: Benzamide, Benzoylhydrazide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

-

Maintain the temperature and stir the mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

The solid product can be triturated with a suitable solvent like ethanol to remove impurities.

-

The crude product can be purified by recrystallization from ethanol or acetic acid.[4]

-

The Einhorn-Brunner Reaction: Condensation of Imides with Hydrazines

The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6] A key feature of this reaction is its regioselectivity when using unsymmetrical imides; the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole.[5]

Reaction Mechanism:

The mechanism involves the initial protonation of the hydrazine, followed by nucleophilic attack on one of the carbonyl groups of the imide. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring.

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Quantitative Data:

The following table presents the yields for the synthesis of various 1,2,4-triazoles via the Einhorn-Brunner reaction.

| Diacylamine | Hydrazine | Solvent | Yield (%) | Reference |

| N-formylbenzamide | Phenylhydrazine | Acetic Acid | Good | |

| Dibenzamide | Phenylhydrazine | Acetic Acid | Good | [5] |

| N-acetyl-N-trifluoroacetylamine | Phenylhydrazine | Acetic Acid | High (regioselective) | [7] |

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole

-

Reactants: Dibenzamide, Phenylhydrazine, Glacial Acetic Acid (solvent).

-

Procedure:

-

Dissolve dibenzamide (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture at reflux for several hours.

-

Upon cooling, the product often crystallizes out of solution.

-

Isolate the product by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[5]

-

Synthesis from Amidines and Carboxylic Acids/Hydrazides

A highly versatile and regioselective one-pot, three-component synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of primary amidines, carboxylic acids, and monosubstituted hydrazines.[8][9] This method offers broad substrate scope and generally good yields.[10][11]

Experimental Workflow:

Caption: Workflow for the one-pot synthesis of 1,2,4-triazoles from amidines.

Quantitative Data:

The following table showcases the yields of 1,3,5-trisubstituted 1,2,4-triazoles synthesized through the one-pot reaction of amidines, carboxylic acids, and hydrazines.

| Amidine | Carboxylic Acid | Hydrazine | Yield (%) | Reference |

| Benzamidine | Acetic Acid | Phenylhydrazine | 84 | [8] |

| Acetamidine | Benzoic Acid | Methylhydrazine | 75 | [8] |

| Various | Various | Various | 34-78 | [8] |

Experimental Protocol: General Procedure for the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

-

Reagents: Carboxylic acid (1.0 equiv.), primary amidine hydrochloride salt (1.1 equiv.), monosubstituted hydrazine hydrochloride salt (1.2 equiv.), HATU (1.1 equiv.), DIPEA (3.0 equiv.), DMF (solvent).

-

Procedure:

-

To a solution of the carboxylic acid in DMF, add HATU and DIPEA. Stir the mixture at room temperature for 10 minutes to pre-activate the acid.

-

Add the primary amidine hydrochloride salt and stir for 1 hour at room temperature to form the acylamidine intermediate.

-

Add the monosubstituted hydrazine hydrochloride salt to the reaction mixture.

-

Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by LC-MS or TLC.

-

After cooling, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by chromatography.[10]

-

Modern Synthetic Approaches

a) Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine:

A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed using readily available nitriles and hydroxylamine hydrochloride as starting materials with Cu(OAc)₂ as the catalyst.[12][13] This method provides moderate to good yields.[12]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles

-

Reagents: Nitrile 1 (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), triethylamine (1.5 mmol), DMSO (solvent), Nitrile 2 (1.2 mmol), Cu(OAc)₂ (0.1 mmol).

-

Procedure:

-

In a sealed tube, dissolve the first nitrile, hydroxylamine hydrochloride, and triethylamine in DMSO. Heat the mixture at 80°C for 2 hours to form the amidoxime.

-

To the same reaction vessel, add the second nitrile and copper(II) acetate.

-

Seal the tube and heat the reaction mixture at 120°C for 12 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers, dry, concentrate, and purify by column chromatography.[14]

-

b) Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[15][16] This technology is applicable to several of the aforementioned synthetic routes.

Quantitative Data: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Pellizzari Reaction | 2-4 h, Moderate | 2 h, Good | |

| Amide + Hydrazine | 4 h, Low | 4 h, Higher | |

| Various Triazole Syntheses | Hours | Minutes | [16] |

Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazoles from Hydrazides and Nitriles

-

Reagents: Aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), n-Butanol (solvent), Potassium carbonate (0.0055 mol).

-

Procedure:

-

In a 20 mL microwave reaction vessel, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate in n-butanol.

-

Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

-

After cooling, the precipitated 1,2,4-triazole is filtered and can be recrystallized from ethanol.

-

Conclusion

The synthesis of 1,2,4-triazole derivatives from primary amines and their readily accessible counterparts offers a rich and diverse field of chemical exploration. This guide has detailed several robust and widely applicable synthetic methodologies, from the classical Pellizzari and Einhorn-Brunner reactions to modern one-pot, copper-catalyzed, and microwave-assisted protocols. The provided experimental procedures and quantitative data are intended to serve as a practical resource for researchers in the design and execution of synthetic routes to novel 1,2,4-triazole-containing molecules with potential therapeutic applications. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, substrate availability, and the desired scale of the reaction. The continued development of efficient and sustainable methods for the synthesis of this important heterocyclic core will undoubtedly fuel future discoveries in drug development and materials science.

References

- 1. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isres.org [isres.org]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 16. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable chemical stability, favorable pharmacokinetic properties, and versatile binding interactions have established it as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the profound biological significance of the 1,2,4-triazole core, detailing its multifaceted pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its evaluation.

Introduction: The Versatility of the 1,2,4-Triazole Moiety

The unique structural and electronic properties of the 1,2,4-triazole ring, including its ability to act as a hydrogen bond donor and acceptor, contribute to its high affinity for various biological targets.[1] This has led to the development of a wide array of clinically successful drugs and promising drug candidates with diverse therapeutic applications, including antifungal, antibacterial, anticancer, antiviral, and anticonvulsant agents.[1][2] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.[3]

Pharmacological Activities and Mechanisms of Action

The 1,2,4-triazole scaffold is a key pharmacophore in a multitude of bioactive compounds. The following sections delve into the principal therapeutic areas where this scaffold has made a significant impact.

Antifungal Activity

Derivatives of 1,2,4-triazole are among the most important classes of antifungal agents.[4]

Mechanism of Action: The primary mechanism of antifungal action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.

Quantitative Data:

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole Derivative 6 | Candida albicans | 0.0625–1 | [5] |

| Fluconazole Derivative 7a | Various fungal strains | 0.0313–1 | [5] |

| Dithiocarbamate derivative 12 | Candida albicans | <0.125–2 | [5] |

| Quinoline based benzothiazolyl-1,2,4-triazole 23f | Candida albicans | 6.25 | [5] |

| Quinoline based benzothiazolyl-1,2,4-triazole 23j | Candida albicans | 6.25 | [5] |

Antibacterial Activity

The 1,2,4-triazole scaffold has been incorporated into numerous compounds exhibiting potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazole derivatives are diverse. One notable mechanism is the inhibition of SecA, a crucial ATPase motor protein involved in bacterial protein translocation and secretion of virulence factors. By targeting SecA, these compounds can overcome multi-drug resistance mechanisms, such as efflux pumps.[1]

References

- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 4. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 5-Bromo-1-methyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 5-Bromo-1-methyl-1H-1,2,4-triazole. The information herein is curated for professionals in research and drug development who utilize this compound in their work.

Core Stability Profile

This compound is a substituted triazole, a class of aromatic heterocyclic compounds. The 1,2,4-triazole ring is known for its general stability due to its aromatic character.[1][2][3] It is generally resistant to hydrolysis under mild acidic and alkaline conditions at ambient temperatures.[2] However, as with many halogenated organic compounds, its stability can be influenced by exposure to light, elevated temperatures, and strong oxidizing or reducing agents.

| Condition | Parameter | Expected Stability | Recommendations |

| Temperature | Recommended Storage | Room Temperature (20-25°C) | Store in a climate-controlled environment. Avoid excessive heat. |

| Elevated Temperature | Potential for thermal decomposition at high temperatures. | Conduct thermal stress studies to determine degradation profile. | |

| Light | UV/Visible Light | Potential for photolytic degradation. | Store in amber vials or light-proof containers.[4] |

| Humidity | Moisture | Stable in dry conditions. Hydrolysis is not expected to be a major degradation pathway under neutral pH. | Store in a desiccated environment or with a desiccant.[4] |

| pH | Acidic/Alkaline | Generally stable to mild acid and base. Strong acids or bases, especially at elevated temperatures, may promote hydrolysis.[2] | Protect from contact with strong acids and bases. |

| Oxidation | Oxidizing Agents | Susceptible to oxidation. | Avoid contact with strong oxidizing agents. |

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier data for isomeric compounds and general best practices for chemical storage:[4]

-

Temperature: Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be considered to minimize any potential for slow degradation, although specific data is unavailable.

-

Light: Keep in a dark place.[4] Use amber glass bottles or other opaque containers to protect from light.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is intended for highly sensitive applications, to prevent potential oxidative degradation.

-

Moisture: Keep the container tightly sealed and in a dry place to prevent moisture absorption.[4] The use of a desiccator is recommended for long-term storage.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following forced degradation study protocols can be adapted. These studies are designed to identify potential degradation products and pathways.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any potential degradation products.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Protocols

3.2.1. Hydrolytic Degradation

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

-

Incubation: Incubate the solutions at 60°C for 24 hours. A control sample should be kept at room temperature.

-

Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

3.2.2. Oxidative Degradation

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Add 3% hydrogen peroxide.

-

Incubation: Keep the solution at room temperature for 24 hours. A control sample without hydrogen peroxide should be stored under the same conditions.

-

Analysis: At specified time points, withdraw an aliquot and dilute for HPLC analysis.

3.2.3. Thermal Degradation

-

Preparation: Place the solid compound in a controlled temperature oven at 80°C.

-

Incubation: Expose the solid to the high temperature for 48 hours. A control sample should be stored at room temperature.

-

Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

3.2.4. Photolytic Degradation

-

Preparation: Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: Wrap a control sample in aluminum foil to protect it from light and place it in the same chamber.

-

Analysis: After the exposure period, analyze the samples by HPLC.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for assessing chemical stability and a conceptual representation of potential degradation pathways.

Caption: A logical workflow for conducting a comprehensive stability assessment.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is expected to be a relatively stable compound under recommended storage conditions. Its stability is primarily influenced by exposure to light, high temperatures, and reactive chemicals. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies using a validated stability-indicating analytical method is essential. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromo-1-methyl-1H-1,2,4-triazole | 56616-91-2 [sigmaaldrich.com]

Commercial Sourcing and Technical Data for 5-Bromo-1-methyl-1H-1,2,4-triazole

For researchers, scientists, and professionals in drug development, the timely and reliable acquisition of specific chemical entities is paramount to the advancement of their work. This technical guide provides an in-depth overview of commercial suppliers for 5-Bromo-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines key technical data, purchasing information, and a conceptual workflow for the procurement of this research chemical.

Supplier and Product Overview

The availability of this compound can fluctuate, with several chemical suppliers offering this compound, often with varying purity levels, available quantities, and lead times. Below is a comparative table summarizing the offerings from key vendors. It is important to note that some suppliers may offer similar, but structurally distinct, compounds. Researchers should always verify the CAS number (16681-72-4) to ensure they are procuring the correct molecule.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich | This compound | 16681-72-4 | Not specified | Inquire | Part of a collection for early discovery researchers; analytical data is not collected by the supplier. |

| Cenmed | 5-Bromo-1-ethyl-1H-1,2,4-triazole | Not specified | Not specified | Inquire | Note: This is the ethyl analog, not the methyl analog. |

| BLD Pharm | 5-Bromo-1H-1,2,4-triazole | 7343-33-1 | Not specified | Inquire | Note: This is the demethylated analog.[1] |

| Sobekbio Biosciences | 5-Bromo-4-methyl-1H-1,2,3-triazole | 805315-83-7 | 95% | Inquire | Note: This is a different triazole isomer.[2] |

| Thermo Scientific | 1-Methyl-1,2,4-triazole | 6086-21-1 | 98% | 5 g | Note: This is the non-brominated parent compound.[3] |

Note: The information in the table is based on publicly available data and may be subject to change. It is highly recommended to visit the supplier's website for the most current information.

Experimental Protocols

Procurement and Handling Workflow

The process of acquiring and utilizing a specialized chemical for research involves several critical steps, from initial identification to experimental use. The following diagram illustrates a typical workflow.

Caption: Conceptual workflow for the procurement and handling of a research chemical.

Signaling Pathways and Logical Relationships

While this compound is a building block for organic synthesis and drug discovery, its direct involvement in specific, well-defined signaling pathways is not extensively documented in publicly available resources. Its utility lies in its potential to be incorporated into larger molecules that may modulate various biological pathways. The logical relationship for its application in a research context is outlined below.

Caption: Logical flow of utilizing a chemical building block in a drug discovery program.

References

Methodological & Application

Synthesis Protocol for 5-Bromo-1-methyl-1H-1,2,4-triazole

Introduction

5-Bromo-1-methyl-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its versatile chemical scaffold. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery. The outlined procedure is a two-step synthesis commencing from commercially available 1H-1,2,4-triazole.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

N-Methylation: 1H-1,2,4-triazole is methylated to yield 1-methyl-1H-1,2,4-triazole.

-

Bromination: The resulting 1-methyl-1H-1,2,4-triazole is then brominated at the 5-position to afford the final product.

A patent describes a method for the synthesis of 5-bromo-1-methyl-1H-[1][2][3]triazole from 1-methyl-1,2,4-triazole using n-butyllithium and dibromomethane.[1]

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole

This procedure involves the N-methylation of 1H-1,2,4-triazole.

Materials:

-

1H-1,2,4-triazole

-

Potassium hydroxide (KOH)

-

Chloromethane (or methyl iodide)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 1,2,4-triazole and potassium hydroxide is prepared in ethanol.[1]

-

Chloromethane is slowly added to the stirred mixture.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield crude 1-methyl-1H-1,2,4-triazole, which can be further purified by distillation or chromatography if necessary.

Step 2: Synthesis of this compound

This step involves the bromination of 1-methyl-1H-1,2,4-triazole.

Materials:

-

1-methyl-1H-1,2,4-triazole

-

Tetrahydrofuran (THF), anhydrous

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dibromomethane

-

Round-bottom flask

-

Syringes

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methyl-1,2,4-triazole in anhydrous tetrahydrofuran and TMEDA.[1]

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution via syringe to the cooled mixture while stirring.

-

After the addition is complete, allow the mixture to stir at low temperature for a specified time to ensure complete lithiation.

-

Slowly add dibromomethane to the reaction mixture.[1]

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1H-1,2,4-triazole | 1H-1,2,4-triazole | C₂H₃N₃ | 69.07 | Starting Material |

| 1-methyl-1H-1,2,4-triazole | 1-methyl-1H-1,2,4-triazole | C₃H₅N₃ | 83.09 | Intermediate |

| This compound | This compound | C₃H₄BrN₃ | 161.99 | Final Product |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Appearance | Melting Point (°C) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1-methyl-1H-1,2,4-triazole | Colorless liquid/solid | 38-42 | 177-179 | ~3.8 (s, 3H), ~7.9 (s, 1H), ~8.3 (s, 1H) | ~35.0, ~145.0, ~152.0 |

| This compound | Solid | Not specified | Not specified | ~3.7 (s, 3H), ~7.9 (s, 1H) | ~34.0, ~130.0, ~148.0 |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The provided values are based on typical shifts for similar structures.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents. The 1,2,4-triazole scaffold is a privileged structure found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[3][4] The functionalization of the 1,2,4-triazole ring, specifically at the 5-position, allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[5]

This document provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-1-methyl-1H-1,2,4-triazole with various arylboronic acids. The protocol is based on established methodologies for the coupling of structurally similar nitrogen-containing heterocycles.[6][7]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[7] A base is essential to facilitate the transmetalation step.[2] The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture like isopropanol/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk tube or round-bottom flask with reflux condenser)

-

Magnetic stirrer and heating mantle or oil bath

-

Ethyl acetate, water, brine, and anhydrous sodium sulfate for work-up

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. The volume should be sufficient to create a stirrable mixture (typically 0.1 to 0.5 M concentration with respect to the limiting reagent).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 5-aryl-1-methyl-1H-1,2,4-triazole.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-heterocycles, which can be adapted for this compound.

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-1,2,4-triazine derivative | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | KOAc (2.5) | DMAc | 130 | 4-12 | Varies |

| 2 | 2-Bromopyridine derivative | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | KF (3.0) | Dioxane | 110 | Varies | Good to Excellent |

| 3 | 5-Bromoindole | Arylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3.0) | Water:Acetonitrile | 100 | 0.5-0.7 | High |

| 4 | 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/Water | 90 | 8-12 | Varies |

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-1-methyl-1H-1,2,4-triazole. The synthesis of N-aryl and N-alkyl-1-methyl-1H-1,2,4-triazol-5-amines is a critical transformation in the development of novel pharmaceuticals and agrochemicals, as the 1,2,4-triazole moiety is a key pharmacophore in many bioactive molecules. The Buchwald-Hartwig amination offers a versatile and efficient method for the formation of the crucial C-N bond.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base.[1] This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[1] The application of this methodology to heteroaromatic systems, particularly electron-deficient triazoles, can be challenging but offers a direct route to previously inaccessible derivatives.

This protocol focuses on the coupling of this compound with various primary and secondary amines. The reaction conditions outlined below are based on established procedures for the amination of similar halo-triazole systems and provide a robust starting point for optimization.

Reaction Scheme

Data Presentation: Optimized Reaction Conditions

The following table summarizes a set of generally effective reaction conditions for the Buchwald-Hartwig amination of this compound. These conditions are a composite of successful methods reported for analogous heterocyclic systems.[2][3] Researchers should consider these as a starting point and may need to optimize for specific amine coupling partners.

| Parameter | Condition | Notes |

| Palladium Pre-catalyst | [(THP-Dipp)Pd(cinn)Cl] or similar NHC-Pd G3 pre-catalysts | N-Heterocyclic carbene (NHC) ligands have shown high efficacy for the amination of electron-deficient heterocycles.[4][5] Catalyst loading is typically in the range of 1-5 mol%. |

| Ligand | The pre-catalyst includes the necessary ligand. | For other palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, a suitable phosphine ligand such as XPhos or RuPhos would be required. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is crucial for the deprotonation of the amine and the catalytic cycle.[6] Typically, 1.5-3.0 equivalents are used. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective. |

| Solvent | 1,4-Dioxane or Toluene | Anhydrous, polar aprotic solvents are generally preferred. The choice of solvent can influence reaction rate and yield. |

| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the amine and the chosen solvent. Microwave irradiation can also be employed to reduce reaction times.[7] |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so it is essential to maintain an inert atmosphere throughout the reaction. |

Experimental Protocol: General Procedure

This protocol provides a detailed methodology for a representative Buchwald-Hartwig amination of this compound with a generic primary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, etc.)

-

Palladium pre-catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl])

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware

-

Magnetic stirrer and heating block or oil bath

-

TLC plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium pre-catalyst (0.02 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.

-

Reaction: Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1-methyl-1H-1,2,4-triazole derivative.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Notes and Protocols for the Use of 5-Bromo-1-methyl-1H-1,2,4-triazole as a Building Block for Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in the development of antifungal agents, forming the core structure of widely used drugs like fluconazole and itraconazole.[1][2] These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents, and the modification of the triazole scaffold is a promising strategy.

5-Bromo-1-methyl-1H-1,2,4-triazole is a versatile building block for the synthesis of novel triazole-based antifungal candidates. The presence of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize antifungal activity. The methyl group at the 1-position can influence the compound's pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing this compound in the discovery of new antifungal agents.

Signaling Pathway of Triazole Antifungal Agents

Triazole antifungal agents disrupt the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. The key target is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring is thought to coordinate with the heme iron atom in the active site of CYP51, leading to the inhibition of the enzyme. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.

Caption: Signaling pathway of triazole antifungal agents.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Antifungal Agent via Suzuki Coupling

This protocol describes a hypothetical synthesis of a 5-aryl-1-methyl-1H-1,2,4-triazole derivative, a common structural motif in antifungal compounds.

Objective: To synthesize 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

Materials:

-

This compound

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add a mixture of 1,4-dioxane (10 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of fungal pathogens.

Materials:

-

Synthesized triazole derivative

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antifungal drug (e.g., fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the synthesized compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 64 to 0.125 µg/mL).

-

Prepare a fungal inoculum suspension and adjust the concentration to a final density of 0.5-2.5 x 10³ CFU/mL in each well.

-

Inoculate each well containing the serially diluted compound with the fungal suspension.

-

Include a positive control (fungal suspension with a known antifungal drug), a negative control (medium only), and a growth control (fungal suspension in medium without any compound).

-

Incubate the plates at 35 °C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control), either visually or by using a microplate reader.

Data Presentation

The antifungal activity of a series of hypothetical 5-substituted-1-methyl-1H-1,2,4-triazole derivatives is summarized in the table below. This data is for illustrative purposes to demonstrate how results would be presented.

| Compound ID | R-group at C5 | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |

| Hypo-1 | 4-Chlorophenyl | 8 | 16 |

| Hypo-2 | 2,4-Difluorophenyl | 4 | 8 |

| Hypo-3 | 4-Trifluoromethylphenyl | 2 | 4 |

| Hypo-4 | 2-Naphthyl | 16 | 32 |

| Fluconazole | - | 1 | 64 |

Experimental Workflow

The following diagram illustrates the general workflow from the starting material, this compound, to the evaluation of the antifungal activity of the synthesized derivatives.

Caption: Experimental workflow for antifungal agent development.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel 1,2,4-triazole-based antifungal agents. The protocols and workflows described herein provide a foundational framework for researchers to design, synthesize, and evaluate new chemical entities with the potential to overcome existing challenges in antifungal therapy. The exploration of various substituents at the 5-position through reactions like the Suzuki coupling can lead to the discovery of compounds with improved potency, broader spectrum of activity, and better safety profiles.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Novel Herbicides Using 5-Bromo-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel herbicides derived from 5-Bromo-1-methyl-1H-1,2,4-triazole. This document outlines synthetic methodologies, experimental protocols for herbicidal activity screening, and potential mechanisms of action.

Introduction